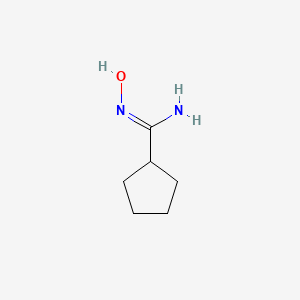

N-Hydroxycyclopentanecarboximidamide

Description

Structure

3D Structure

Properties

CAS No. |

1942923-13-8 |

|---|---|

Molecular Formula |

C6H12N2O |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

N'-hydroxycyclopentanecarboximidamide |

InChI |

InChI=1S/C6H12N2O/c7-6(8-9)5-3-1-2-4-5/h5,9H,1-4H2,(H2,7,8) |

InChI Key |

FJABAFACLDVRTR-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)C(=NO)N |

Isomeric SMILES |

C1CCC(C1)/C(=N\O)/N |

Canonical SMILES |

C1CCC(C1)C(=NO)N |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxycyclopentanecarboximidamide

Established Synthetic Routes to N-Hydroxycyclopentanecarboximidamide

Established methods for the synthesis of this compound predominantly utilize cyclopentanecarbonitrile as a starting material. The direct conversion of the nitrile group into an N-hydroxyamidine (also known as an amidoxime) is the most common and straightforward approach.

The most widely employed method for synthesizing N-hydroxyamidines is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile. nih.govresearchgate.net This reaction is a direct and efficient way to produce this compound from cyclopentanecarbonitrile. The reaction is typically carried out by treating cyclopentanecarbonitrile with hydroxylamine, often in the form of hydroxylamine hydrochloride, in the presence of a base to liberate the free hydroxylamine. nih.gov Common bases used for this purpose include sodium carbonate or triethylamine. nih.gov The reaction is generally performed in a protic solvent such as ethanol or methanol, and heating is often required to drive the reaction to completion. nih.gov

The general reaction can be summarized as follows:

Cyclopentanecarbonitrile + NH₂OH·HCl + Base → this compound

The reaction time can vary from a few hours to 48 hours, depending on the specific reaction conditions and the reactivity of the nitrile. nih.gov While this method is generally high-yielding, the formation of byproducts such as amides can occur, particularly with nitriles bearing electron-withdrawing groups. rsc.orgrsc.org Careful control of reaction conditions is therefore crucial to maximize the yield of the desired N-hydroxyamidine.

A patent describes a method for producing high-purity amidoximes using an aqueous hydroxylamine solution and a nitrile at ambient temperature, which could be applicable to the synthesis of this compound. google.com This approach may offer a more environmentally friendly and cost-effective alternative to traditional methods that require organic solvents and elevated temperatures.

Table 1: Comparison of Synthetic Routes to this compound via Cyclopentanecarbonitrile

| Method | Reagents | Typical Solvents | General Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|---|---|

| Classical Hydroxylamine Addition | Cyclopentanecarbonitrile, Hydroxylamine Hydrochloride, Base (e.g., Na₂CO₃, Et₃N) | Ethanol, Methanol | Heating (reflux) | Well-established, generally good yields | Potential for amide byproduct formation, may require long reaction times |

| Aqueous Hydroxylamine Method | Cyclopentanecarbonitrile, Aqueous Hydroxylamine | Water | Ambient temperature | Greener solvent, milder conditions, potentially higher purity | May require longer reaction times for less reactive nitriles |

While the direct addition of hydroxylamine to nitriles is the most common route, other nitrile-based pathways have been explored for the synthesis of N-hydroxylated amidines. One such alternative is the Pinner reaction. wikipedia.orgyoutube.com This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.org Subsequent treatment of the Pinner salt with hydroxylamine could theoretically yield the desired N-hydroxyamidine. However, the classic Pinner reaction typically uses ammonia (B1221849) or amines to produce unsubstituted or N-substituted amidines, and its application for the synthesis of N-hydroxyamidines is less common. wikipedia.org

Another approach involves the conversion of the nitrile to a thioamide, which can then be treated with hydroxylamine to form the amidoxime (B1450833). rsc.org This two-step process may offer an advantage in cases where the direct reaction of the nitrile with hydroxylamine leads to significant byproduct formation. rsc.org

Recent research has also focused on base-mediated and transition-metal-catalyzed methods for the synthesis of amidines in general. mdpi.comnih.govorganic-chemistry.org While not specifically demonstrated for N-hydroxyamidines, these catalytic systems could potentially be adapted for the synthesis of this compound. For example, a copper-catalyzed protocol has been developed for the preparation of N-substituted amidines from nitriles and amines. mdpi.com The adaptation of such a system to use hydroxylamine or a protected derivative as the nucleophile could represent a novel and efficient pathway.

Advanced Synthetic Strategies for this compound and Analogs

The development of more sophisticated synthetic methodologies allows for greater control over the molecular architecture and can lead to the discovery of novel analogs with improved properties.

The cyclopentane (B165970) ring is a common scaffold in many natural products and biologically active molecules. researchgate.net The stereoselective synthesis of functionalized cyclopentanes is a significant area of research. nih.govnih.gov While this compound itself does not possess any stereocenters, the development of synthetic routes that allow for the introduction of chirality into the cyclopentane ring is of great interest for the synthesis of novel analogs.

Strategies for achieving stereocontrol in the synthesis of cyclopentane derivatives often involve catalytic enantioselective reactions. For instance, highly functionalized chiral cyclopentanes can be synthesized through catalytic enantio- and diastereoselective double Michael addition reactions. nih.gov Rhodium-catalyzed reactions have also been employed to generate cyclopentanes with multiple stereocenters with high levels of stereoselectivity. nih.gov These advanced methods could be applied to the synthesis of chiral cyclopentanecarbonitrile precursors, which could then be converted to the corresponding chiral N-hydroxyamidines. The stereoselective synthesis of multi-functionalized chiral silacyclopentanes has also been reported, showcasing the potential for creating diverse and complex cyclopentane-based structures. oup.com

The use of catalysts in organic synthesis is a cornerstone of modern chemistry, offering pathways to increased efficiency, selectivity, and sustainability. researchgate.net While the traditional synthesis of N-hydroxyamidines often relies on stoichiometric reagents, catalytic methods for amidine synthesis are an active area of research.

Transition-metal catalysis, particularly with palladium and copper, has been successfully applied to the synthesis of N-substituted amidines. mdpi.comnih.govorganic-chemistry.org For example, palladium-catalyzed isocyanide insertion has been explored for amidine synthesis. nih.gov A sustainable copper-catalyzed protocol for the nucleophilic addition of amines to nitriles has also been developed. mdpi.com The extension of these catalytic systems to the synthesis of N-hydroxyamidines by employing hydroxylamine or a suitable derivative as the nucleophile is a promising area for future research. Metal-free multicomponent strategies for the synthesis of sulfonyl amidines have also been reported, which could potentially be adapted for the synthesis of N-hydroxyamidines. nih.gov

Principles of Sustainable Synthesis Applied to this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. mdpi.cominstituteofsustainabilitystudies.comnih.govjddhs.comncfinternational.it The application of these principles to the synthesis of this compound can lead to more environmentally benign and economically viable processes.

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct addition of hydroxylamine to cyclopentanecarbonitrile is an example of a highly atom-economical reaction.

Use of Safer Solvents and Auxiliaries : The use of aqueous reaction media, as suggested in some amidoxime synthesis patents, is a significant step towards a greener process. google.com Exploring solvent-free reaction conditions is another avenue for sustainable synthesis.

Catalysis : The development of catalytic methods for the synthesis of this compound would reduce the need for stoichiometric reagents and potentially allow for milder reaction conditions. mdpi.com

Energy Efficiency : Employing reaction conditions that minimize energy consumption, such as performing reactions at ambient temperature, contributes to a more sustainable process. google.com

Renewable Feedstocks : While not directly addressed in the synthesis of this compound, the broader goal of using renewable starting materials is a key aspect of green chemistry.

By incorporating these principles, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally responsible.

Green Solvents and Reaction Conditions

The traditional synthesis of amidoximes often involves the reaction of a nitrile with hydroxylamine, frequently using an inorganic base in an alcohol solvent. nih.gov However, contemporary research focuses on optimizing these conditions to be more environmentally friendly.

A significant advancement in the green synthesis of amidoximes involves the utilization of water as a solvent. Water is a desirable solvent due to its non-toxic, non-flammable, and readily available nature. Research on the synthesis of various arylamidoximes has demonstrated that the reaction between a nitrile and hydroxylamine hydrochloride can be efficiently carried out in water at room temperature. tandfonline.com The use of an organic base, such as triethylamine, has been shown to be effective in these aqueous conditions. tandfonline.com

Optimizing reaction parameters such as temperature and reaction time is crucial for minimizing energy consumption and preventing the formation of byproducts. For instance, conducting the synthesis at room temperature, as opposed to refluxing, significantly reduces energy usage. tandfonline.com It has been observed that prolonged reaction times at room temperature can sometimes lead to a decrease in the yield of the desired amidoxime due to hydrolysis. tandfonline.com Therefore, identifying the optimal reaction time is a key aspect of process efficiency.

Alternative, solvent-free methods also represent a significant step towards greener synthesis. semanticscholar.org While not specifically documented for this compound, general solvent-free approaches for amide synthesis, such as the reaction of a carboxylic acid and urea with a catalyst like boric acid, highlight a potential avenue for future research in amidoxime synthesis. semanticscholar.org

The choice of base is another critical factor. While inorganic bases like sodium carbonate are commonly used, organic bases in aqueous media can offer advantages in terms of work-up and product isolation. nih.govtandfonline.com The strength and amount of the base can significantly influence the reaction outcome, with optimized conditions leading to higher yields of the desired amidoxime and reduced formation of amide impurities. tandfonline.com

Table 1: Comparison of Reaction Conditions for Amidoxime Synthesis

| Parameter | Traditional Method | Greener Approach | Rationale for Green Approach |

|---|---|---|---|

| Solvent | Alcohols (e.g., ethanol) | Water | Reduces use of volatile organic compounds (VOCs); non-toxic and non-flammable. |

| Temperature | Reflux | Room Temperature | Lower energy consumption and potentially fewer side reactions. |

| Base | Inorganic bases (e.g., sodium carbonate) | Organic bases (e.g., triethylamine) in water | Can lead to easier work-up and improved yields under aqueous conditions. tandfonline.com |

| Reaction Time | Often several hours to overnight | Optimized for highest yield (e.g., 6 hours) | Minimizes energy use and potential for product degradation. tandfonline.com |

Atom Economy and Process Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wordpress.com The ideal atom economy is 100%, meaning all the atoms of the reactants are incorporated into the final product, with no waste generated. wikipedia.org

The synthesis of this compound from cyclopentanecarbonitrile and hydroxylamine is an addition reaction, which is inherently atom-economical. The basic reaction is as follows:

C₅H₉CN + NH₂OH → C₆H₁₂N₂O

In this ideal reaction, all atoms from the reactants are incorporated into the product, leading to a theoretical atom economy of 100%. However, in practice, the use of reagents like hydroxylamine hydrochloride and a base introduces other atoms into the reaction mixture.

A method that utilizes an aqueous solution of hydroxylamine without the hydrochloride salt could significantly improve the atom economy by eliminating the formation of salt byproducts. google.com Such a process would be a simpler, more spontaneous reaction that increases product yield and reduces impurities. google.com

Improving process efficiency in the synthesis of this compound can be achieved by:

Optimizing reaction conditions to achieve high yields in shorter reaction times. tandfonline.com

Employing catalytic methods where possible, as catalysts can increase reaction rates and are often required in only small amounts. jk-sci.com

Minimizing work-up steps by using reaction conditions that lead to direct precipitation of the product or facilitate easy extraction.

Implementing solvent recovery and recycling to reduce waste and production costs. mdpi.com

Table 2: Illustrative Atom Economy Calculation for Amidoxime Synthesis

| Reactants | Desired Product | Byproducts | % Atom Economy |

|---|---|---|---|

| Cyclopentanecarbonitrile, Hydroxylamine | This compound | None (ideal) | 100% |

| Cyclopentanecarbonitrile, Hydroxylamine Hydrochloride, Sodium Carbonate | This compound | Sodium Chloride, Water, Carbon Dioxide | < 100% |

Advanced Spectroscopic Characterization of N Hydroxycyclopentanecarboximidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental NMR data is crucial for the unambiguous assignment of a molecule's constitution and stereochemistry. However, no peer-reviewed studies or database entries containing ¹H or ¹³C NMR spectra for N-Hydroxycyclopentanecarboximidamide could be located.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

Specific chemical shifts and coupling constants for this compound are not available in the public domain. A detailed analysis of proton and carbon environments, which would typically involve predicting shifts based on the cyclopentane (B165970) ring, the carboximidamide group, and the N-hydroxy moiety, cannot be substantiated with experimental findings.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the connectivity of atoms within a molecule. In the absence of primary 1D NMR data, no 2D NMR studies for this compound have been found. Consequently, an analysis of proton-proton couplings or one-bond and multiple-bond proton-carbon correlations cannot be performed.

Solid-State NMR for Crystalline Forms of this compound

The characterization of the compound in its solid, crystalline form using solid-state NMR (ssNMR) can provide valuable information on polymorphism, molecular packing, and intermolecular interactions. The scientific literature lacks any studies employing ssNMR for the analysis of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy is a key tool for identifying functional groups and probing molecular structure. While some limited data exists for the infrared spectrum of this compound, a complete analysis is hampered by the lack of Raman data and in-depth conformational studies.

Analysis of Characteristic Functional Group Vibrations

Limited experimental infrared (IR) spectroscopy data for this compound has been reported in supplementary materials from a study by the Royal Society of Chemistry. The observed vibrational bands provide insight into the primary functional groups present in the molecule.

The key functional groups are the O-H group, the N-H group, the C=N double bond of the imidamide, and the C-N single bond. The reported IR peaks are located at 3077, 3071, 1689, 1558, and 1466 cm⁻¹. The bands at 3077 and 3071 cm⁻¹ are likely attributable to O-H and N-H stretching vibrations, which typically appear in this region. The strong absorption at 1689 cm⁻¹ is characteristic of a C=N stretching vibration. The peaks at 1558 and 1466 cm⁻¹ may correspond to N-H bending vibrations and vibrations associated with the cyclopentane ring structure.

A detailed data table summarizing these findings is presented below.

Interactive Table 1: Experimental Infrared (IR) Vibrational Frequencies for this compound

| Observed Frequency (cm⁻¹) | Tentative Assignment |

| 3077 | O-H / N-H Stretch |

| 3071 | O-H / N-H Stretch |

| 1689 | C=N Stretch |

| 1558 | N-H Bend |

| 1466 | Cyclopentane Ring Vibration |

No experimental Raman spectroscopy data for this compound could be located, preventing a comparative analysis and a more complete assignment of vibrational modes.

Conformational Insights from Vibrational Spectra

A detailed analysis of molecular conformation, such as identifying different stable rotamers or the puckering of the cyclopentane ring, often relies on a combination of high-resolution vibrational spectra and computational modeling. As there are no published studies focusing on the conformational analysis of this compound, no definitive insights can be provided.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elucidating the structure of compounds.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z ratio to four or more decimal places. unl.pt This precision allows for the determination of the exact mass of a molecule, which in turn enables the calculation of its elemental formula. Unlike nominal mass, which is the integer mass of the most abundant isotope, the exact mass accounts for the mass defect of each atom—the difference between its exact mass and its nominal mass. nih.gov

For this compound, the molecular formula is C₆H₁₂N₂O. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.00000 Da), hydrogen (¹H = 1.00783 Da), nitrogen (¹⁴N = 14.00307 Da), and oxygen (¹⁶O = 15.99491 Da), the theoretical exact mass of the neutral molecule can be calculated. In positive-ion mode ESI-HRMS, the compound would typically be observed as the protonated molecule, [M+H]⁺.

Predicted High-Resolution Mass Spectrometry Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₆H₁₂N₂O | 128.09496 |

| Protonated Molecule [M+H]⁺ | C₆H₁₃N₂O⁺ | 129.10224 |

This high level of mass accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. unl.pt

Fragmentation Pathways and Structural Information from Tandem MS

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). msu.edudtu.dk The resulting fragment ions (product ions) are then analyzed, providing a molecular "fingerprint" that helps to elucidate the structure of the original molecule. msu.edu

For this compound ([M+H]⁺, m/z 129.10224), fragmentation is expected to occur at the weakest bonds and lead to the formation of stable neutral losses or charged fragments. The amidoxime (B1450833) functional group (C(=NOH)NH₂) and the cyclopentyl ring are the key structural features that will dictate the fragmentation pattern.

Predicted fragmentation pathways for protonated this compound include:

Loss of hydroxylamine (B1172632) (NH₂OH): Cleavage of the C-C bond between the ring and the imidamide group, followed by rearrangement, could lead to the loss of neutral hydroxylamine (33.021 Da), resulting in a cyclopentylcarbonitrile cation.

Loss of ammonia (B1221849) (NH₃): Cleavage of the C=N bond or rearrangement could result in the loss of ammonia (17.027 Da).

Loss of water (H₂O): A common fragmentation pathway for ions containing hydroxyl groups.

Ring Cleavage: Fragmentation of the cyclopentane ring itself, leading to the loss of neutral hydrocarbon fragments like ethene (C₂H₄) or propene (C₃H₆).

Formation of Cyclopentyl Cation: Cleavage of the bond between the ring and the side chain could generate a cyclopentyl cation.

Predicted Tandem MS Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion Formula | Fragment Ion (m/z) |

|---|---|---|---|

| 129.10224 | H₂O | C₆H₁₁N₂⁺ | 111.09167 |

| 129.10224 | NH₃ | C₆H₁₀NO⁺ | 112.07569 |

| 129.10224 | NH₂OH | C₆H₈N⁺ | 94.06498 |

| 129.10224 | CHNO | C₅H₁₁N₂⁺ | 99.09167 |

| 129.10224 | C₅H₉ (Cyclopentyl radical) | CH₄N₂O⁺ | 60.03184 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, leading to transitions between electronic energy levels.

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule responsible for light absorption.

The primary chromophore in this compound is the C=N double bond of the oxime functionality within the amidoxime group. This group contains non-bonding (n) electrons on the nitrogen and oxygen atoms and pi (π) electrons in the double bond. The expected electronic transitions are n → π* and π → π*. Given the lack of extended conjugation in the molecule, the absorption maximum (λmax) is anticipated to be in the lower UV range, likely below 250 nm. semanticscholar.org

Predicted UV-Visible Absorption Data for this compound

| Chromophore | Expected Electronic Transition | Predicted λmax Range (nm) |

|---|---|---|

| C=N-OH (Oxime) | n → π* | ~200 - 240 |

Photophysical Properties and Fluorescence Studies

Fluorescence is a photoluminescent process where a molecule absorbs a photon, is promoted to an excited electronic state, and then emits a photon as it returns to the ground state. horiba.com Fluorescence spectroscopy measures the excitation and emission wavelengths of fluorescent compounds, providing information on their electronic structure and environment.

The likelihood of a molecule to fluoresce is related to its structure. Molecules with rigid structures and extensive conjugated π-systems are often highly fluorescent. This compound possesses a flexible, non-aromatic cyclopentyl ring and a chromophore with limited conjugation. Such structures typically have efficient non-radiative decay pathways (e.g., vibrational relaxation, internal conversion) that compete with fluorescence, leading to low or negligible fluorescence quantum yields. nih.gov Therefore, it is predicted that this compound would not be a strong fluorophore.

Predicted Photophysical Properties of this compound

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Fluorescence | Weak to non-fluorescent | Lack of extended π-conjugation and structural rigidity |

| Excitation Wavelength (λex) | Corresponds to λmax from UV-Vis (~200 - 240 nm) | Excitation populates the first excited singlet state |

| Emission Wavelength (λem) | N/A if non-fluorescent | Emission occurs at a longer wavelength than excitation (Stokes shift) |

Computational and Theoretical Investigations of N Hydroxycyclopentanecarboximidamide

Quantum Mechanical Approaches to Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Ground State Properties and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is often the method of choice for its balance of accuracy and computational cost. For N-Hydroxycyclopentanecarboximidamide, DFT calculations could provide valuable insights into its ground state properties, such as molecular geometry, electronic charge distribution, and orbital energies.

Furthermore, DFT is widely used to predict various spectroscopic properties. For instance, calculations of vibrational frequencies could aid in the interpretation of experimental infrared (IR) and Raman spectra. Similarly, predictions of Nuclear Magnetic Resonance (NMR) chemical shifts would be invaluable for characterizing the molecule's structure.

Table 1: Potential DFT-Calculable Properties for this compound

| Property | Description | Potential Insights |

| Optimized Molecular Geometry | The lowest energy arrangement of atoms in 3D space. | Provides bond lengths, bond angles, and dihedral angles. |

| Mulliken/NPA Charges | Distribution of electron density among the atoms. | Helps in understanding reactivity and intermolecular interactions. |

| Frontier Molecular Orbitals | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Indicates regions of nucleophilicity and electrophilicity. |

| Vibrational Frequencies | The frequencies at which the molecule vibrates. | Correlates with experimental IR and Raman spectra for structural confirmation. |

| NMR Chemical Shifts | The resonant frequencies of atomic nuclei in a magnetic field. | Aids in the interpretation of experimental NMR data for structural elucidation. |

This table represents a hypothetical application of DFT to this compound, as no specific studies are currently available.

Computational Analysis of Intra- and Intermolecular Interactions

The functionality of this compound, with its hydroxyl and amidine groups, suggests the importance of hydrogen bonding and other non-covalent interactions. Quantum mechanical methods can be used to analyze these interactions in detail. For example, the Quantum Theory of Atoms in Molecules (QTAIM) could be employed to characterize the nature and strength of intramolecular hydrogen bonds. The analysis of intermolecular interactions is crucial for understanding how this compound might behave in condensed phases or interact with biological targets.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are essential for exploring the conformational flexibility and behavior of molecules over time, particularly in solution.

Conformational Landscape and Torsional Barriers of this compound

The cyclopentane (B165970) ring and the rotatable bonds in the side chain of this compound suggest that it can adopt multiple conformations. A systematic conformational search using molecular mechanics force fields could identify the low-energy conformers. The relative energies of these conformers and the energy barriers for their interconversion could then be more accurately calculated using quantum mechanical methods. Understanding the conformational landscape is critical as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Population (%) at 298 K |

| A | 0.00 | - | - |

| B | - | - | - |

| C | - | - | - |

This table is a template for presenting data from a conformational analysis. No actual data is available for this compound.

Synthesis and Chemical Exploration of N Hydroxycyclopentanecarboximidamide Derivatives

Design and Synthesis of Novel N-Hydroxylated Amidine Derivatives Based on the Cyclopentane (B165970) Scaffold

Currently, there is no specific information available in the scientific literature regarding the design and synthesis of novel N-hydroxylated amidine derivatives based on the cyclopentane scaffold of N-Hydroxycyclopentanecarboximidamide. General synthetic routes for N-hydroxyamidines may exist, but their application to this specific scaffold has not been documented in available research.

Structure-Reactivity and Structure-Function Correlations in this compound Series

Influence of Substituents on Electronic and Steric Properties

Without synthesized derivatives and experimental data, any discussion on the influence of substituents on the electronic and steric properties of the this compound series would be purely speculative. Structure-activity relationship (SAR) studies are contingent on the availability of a series of related compounds and their corresponding biological or chemical data, none of which are present in the available literature for this specific compound series.

Modifications of the N-Hydroxy and Imidamide Moieties

Specific modifications of the N-hydroxy and imidamide moieties of this compound have not been reported in the scientific literature. While general chemical principles allow for the theoretical consideration of such modifications, no actual research detailing these changes and their effects has been published.

Development of Libraries and Screening Platforms for this compound Analogs

There is no information available regarding the development of compound libraries or screening platforms specifically for this compound analogs. The creation of such resources would depend on a demonstrated interest in the biological activity or other properties of this compound class, which is not evident from the current body of scientific literature.

Role of N Hydroxycyclopentanecarboximidamide in Advanced Chemical Applications

N-Hydroxycyclopentanecarboximidamide as a Precursor in Multi-Step Organic Synthesis

This compound serves as a valuable precursor in multi-step organic synthesis, primarily in the construction of heterocyclic ring systems. The presence of both nitrogen and oxygen nucleophiles in a 1,3-relationship within the amidoxime (B1450833) functional group allows for facile cyclization reactions with various electrophiles.

One of the most prominent applications of N-hydroxylated amidines is in the synthesis of 1,2,4-oxadiazoles, a class of heterocycles with significant interest in medicinal chemistry due to their diverse biological activities. The general synthetic strategy involves the acylation of the N-hydroxy group of the amidoxime followed by a cyclodehydration reaction.

While specific studies detailing the use of this compound are limited, the established methodologies for 1,2,4-oxadiazole synthesis from other amidoximes are directly applicable. For instance, the reaction of an amidoxime with an acyl chloride or a carboxylic acid anhydride leads to an O-acyl amidoxime intermediate, which upon heating or treatment with a base, undergoes cyclization to the corresponding 3,5-disubstituted 1,2,4-oxadiazole.

Table 1: Representative Conditions for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes

| Reagent | Catalyst/Conditions | Product | Yield | Reference |

| Acyl Chlorides | Pyridine, heat | 3,5-disubstituted 1,2,4-oxadiazoles | Moderate to Good | [Generic Methodology] |

| Carboxylic Acids | Coupling agents (e.g., DCC, EDC), then heat | 3,5-disubstituted 1,2,4-oxadiazoles | Good | [Generic Methodology] |

| Nitriles | PTSA-ZnCl₂ | 3,5-disubstituted 1,2,4-oxadiazoles | Good | organic-chemistry.org |

Note: This table represents general findings for amidoximes and is expected to be applicable to this compound.

The cyclopentyl group of this compound can introduce specific steric and electronic properties to the resulting heterocyclic products, potentially influencing their biological activity and physical properties. This makes it an attractive building block for creating novel chemical entities for drug discovery and other applications.

Ligand Design and Coordination Chemistry Involving N-Hydroxylated Amidines

The amidoxime functional group in this compound is an excellent ligand for a variety of metal ions. The nitrogen and oxygen atoms of the hydroxyimino group can act as a bidentate chelating agent, forming stable five-membered rings with metal centers. This chelating ability has led to the extensive use of amidoxime-containing ligands in coordination chemistry, particularly for the extraction and separation of metal ions.

The coordination chemistry of amidoximes is of significant interest for applications such as hydrometallurgy, environmental remediation, and the development of new catalysts. The ability of amidoxime ligands to selectively bind to certain metal ions is a key feature that is exploited in these applications.

Table 2: Coordination Modes of Amidoxime Ligands with Metal Ions

| Coordination Mode | Description | Metal Ion Examples |

| N,O-chelation (neutral) | The neutral amidoxime coordinates through the nitrogen and oxygen atoms of the hydroxyimino group. | Cu(II), Ni(II), Co(II) |

| N,O-chelation (deprotonated) | The amidoxime is deprotonated at the hydroxyl group and coordinates as an anion. | UO₂²⁺, Fe(III), V(V) |

| Bridging | The amidoxime ligand bridges two metal centers. | Various transition metals |

The cyclopentyl substituent in this compound can influence the solubility and stability of the resulting metal complexes, making them more amenable to specific applications. For example, the hydrophobic nature of the cyclopentyl group could enhance the extraction of metal complexes into organic solvents.

Applications in Supramolecular Chemistry and Molecular Recognition

The hydrogen bonding capabilities of the N-hydroxy and amino groups in this compound make it a promising candidate for applications in supramolecular chemistry and molecular recognition. These functional groups can act as both hydrogen bond donors and acceptors, enabling the formation of well-defined supramolecular assemblies through self-assembly processes.

Hydrogen bonding is a fundamental non-covalent interaction that governs the structure and function of many biological and artificial systems. The ability of amidoximes to form strong and directional hydrogen bonds allows for the construction of complex supramolecular architectures such as tapes, sheets, and three-dimensional networks.

The cyclopentyl group can play a crucial role in directing the self-assembly process by providing steric bulk and influencing the packing of the molecules in the solid state. Furthermore, the principles of molecular recognition, where a host molecule selectively binds to a guest molecule, can be applied to systems containing this compound. The amidoxime functionality can be incorporated into larger host molecules to create specific binding sites for guest species through a combination of hydrogen bonding, electrostatic, and van der Waals interactions.

This compound in Materials Science (e.g., polymer chemistry, surface modification)

The reactivity of the amidoxime group makes this compound a valuable monomer or functionalizing agent in materials science. It can be incorporated into polymers or grafted onto surfaces to impart specific properties, such as metal ion binding capabilities or enhanced hydrophilicity.

In polymer chemistry, monomers containing the amidoxime functionality can be polymerized to create materials with a high density of metal-chelating sites. These amidoxime-functionalized polymers have shown great promise as adsorbents for the recovery of valuable and strategic metals from aqueous solutions, including uranium from seawater.

Table 3: Examples of Amidoxime-Functionalized Materials and Their Applications

| Material | Precursor/Monomer Type | Application |

| Poly(acrylamidoxime) | Acrylonitrile | Uranium extraction from seawater |

| Amidoxime-grafted polyethylene fibers | Polyethylene | Heavy metal ion removal |

| Amidoxime-functionalized silica gel | Silica gel | Solid-phase extraction of metal ions |

Surface modification is another area where this compound and related compounds can be utilized. By grafting these molecules onto the surface of materials such as silica, cellulose, or synthetic polymers, the surface properties can be tailored for specific applications. For example, amidoxime-modified surfaces can be used for creating sensors for the detection of metal ions or for the development of antimicrobial coatings. The cyclopentyl group can influence the morphology and packing of the molecules on the surface, which in turn affects the performance of the modified material.

Future Directions and Interdisciplinary Research on N Hydroxycyclopentanecarboximidamide

Integration of Chemoinformatics and Big Data in N-Hydroxycyclopentanecarboximidamide Research

Chemoinformatics, an interdisciplinary field that merges chemistry with computer science and data analysis, offers a powerful lens through which to investigate this compound. By applying computational tools to vast chemical datasets, researchers can predict molecular properties, identify potential biological targets, and streamline the discovery process, thereby saving significant time and resources. nih.gov The integration of big data analytics further enhances these capabilities, allowing for the analysis of large-scale, complex chemical information to uncover patterns and correlations that would otherwise remain hidden. aip.orgnih.gov

Future research on this compound could leverage chemoinformatics for several key applications:

Virtual Screening and Target Identification: By creating a 3D model of this compound, researchers can perform virtual screening against extensive databases of biological targets (e.g., proteins, enzymes). neovarsity.orgazolifesciences.com This in silico approach can predict binding affinities and interaction modes, helping to identify the most promising biological pathways for further experimental validation.

ADMET Prediction: Early-stage prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for drug development. nih.govazolifesciences.com Chemoinformatic models can analyze the structure of this compound to forecast its likely pharmacokinetic and toxicological profile, guiding lead optimization efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If initial biological activity is identified, QSAR models can be developed. These models establish a mathematical relationship between the chemical structure of this compound and its derivatives and their biological activity, enabling the rational design of more potent and selective analogs.

The application of big data analytics could involve mining large chemical databases like ChEMBL or PubChem to analyze compounds structurally similar to this compound, correlating their structures with known biological activities to infer potential applications. neovarsity.org

Table 1: Hypothetical Chemoinformatics-Based Property Prediction for this compound This table illustrates the type of data that could be generated through chemoinformatic analysis. The values are for demonstrative purposes only.

| Predicted Property | Computational Method | Hypothetical Value/Prediction | Potential Implication |

|---|---|---|---|

| LogP (Lipophilicity) | Atomic LogP (ALOGP) | 1.25 | Suggests moderate membrane permeability. |

| Aqueous Solubility (LogS) | ESOL Model | -2.5 | Indicates moderate solubility in water. |

| Blood-Brain Barrier (BBB) Permeability | Machine Learning Classifier | Low Probability | Suggests limited central nervous system penetration. |

| Potential Biological Target | Molecular Docking | Cyclooxygenase-2 (COX-2) | Warrants investigation for anti-inflammatory activity. |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the kinetics, mechanisms, and pathways of chemical reactions is fundamental to optimizing synthetic routes. mt.com Advanced spectroscopic techniques, particularly those that allow for in situ (in the reaction mixture) and real-time monitoring, provide a dynamic window into a reaction as it unfolds. mt.com Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are invaluable for tracking the concentration changes of reactants, intermediates, products, and by-products without the need for sampling. rsc.orgclairet.co.uk

For the synthesis of this compound, in situ monitoring could be transformative. A hypothetical synthesis might involve the reaction of cyclopentanecarbonitrile with hydroxylamine (B1172632). Using an in situ FTIR probe, this reaction could be monitored continuously.

Kinetic Analysis: By tracking the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of peaks corresponding to the N-hydroxycarboximidamide group, precise reaction kinetics can be determined. rsc.orgmt.com This data is essential for understanding reaction rates and optimizing conditions like temperature and catalyst loading.

Intermediate Detection: These techniques are highly sensitive and can detect transient or unstable intermediates that might be missed by traditional offline analysis (e.g., HPLC, GC-MS). mt.com Identifying such species is crucial for elucidating the true reaction mechanism.

Process Optimization and Control: Real-time data allows for more efficient process development. It helps in identifying the reaction endpoint accurately, minimizing side-product formation, and ensuring process safety and consistency. perkinelmer.com

Table 2: Hypothetical In Situ FTIR Monitoring of this compound Synthesis This table illustrates the type of data that could be generated from real-time spectroscopic monitoring of a chemical reaction. The data is for demonstrative purposes only.

| Time (minutes) | Reactant A (Cyclopentanecarbonitrile) Concentration (M) | Product (this compound) Concentration (M) | Key IR Peak Monitored (cm⁻¹) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 2250 (C≡N stretch) |

| 15 | 0.75 | 0.25 | 1650 (C=N stretch) |

| 30 | 0.52 | 0.48 | 1650 (C=N stretch) |

| 60 | 0.21 | 0.79 | 1650 (C=N stretch) |

| 120 | 0.05 | 0.95 | 1650 (C=N stretch) |

Mechanistic Investigations at the Quantum Level

Computational organic chemistry provides powerful tools to investigate reaction mechanisms at the most fundamental, electronic level. rsc.orgacs.org Quantum mechanics (QM) calculations, such as those based on Density Functional Theory (DFT), can model the potential energy surface of a reaction, providing detailed insights into transition states, activation energies, and reaction pathways that are often difficult or impossible to observe experimentally. acs.orgijfans.org

For a reaction involving this compound, such as its formation or a subsequent functionalization, QM calculations could be employed to:

Elucidate Reaction Mechanisms: Competing reaction pathways can be modeled to determine the most energetically favorable route. For instance, the addition of hydroxylamine to a nitrile could proceed through different concerted or stepwise mechanisms; QM can predict the activation barriers for each, identifying the operative mechanism. acs.org

Characterize Transition States: The precise geometry and electronic structure of transition states can be calculated. This information is key to understanding the factors that control the reaction's rate and selectivity. ijfans.org

Predict Reactivity and Selectivity: Computational models can predict how modifying the structure of this compound or the reaction conditions would influence its reactivity. This predictive power can guide the design of new experiments and catalysts. rsc.orgsolubilityofthings.com

Table 3: Hypothetical Quantum Mechanical Calculation Results for a Reaction Step This table illustrates the type of data generated from quantum mechanical simulations to compare two possible reaction pathways. The values are for demonstrative purposes only.

| Parameter | Pathway A (Concerted) | Pathway B (Stepwise) | Conclusion |

|---|---|---|---|

| Activation Energy (ΔG‡) (kcal/mol) | 22.5 | 18.2 (Rate-determining step) | Pathway B is kinetically favored. |

| Reaction Energy (ΔG_rxn) (kcal/mol) | -15.0 | -15.0 | Both pathways are thermodynamically favorable. |

| Key Intermediate Stability (kcal/mol) | N/A | -5.3 | A stable intermediate exists in Pathway B. |

Emerging Synthetic Methodologies (e.g., flow chemistry, photocatalysis)

The methods used to synthesize chemical compounds are constantly evolving, with a focus on improving efficiency, safety, and sustainability. Two such emerging methodologies, flow chemistry and photocatalysis, offer exciting future possibilities for the synthesis and modification of this compound.

Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch flask. seqens.com The advantages are numerous, including superior heat and mass transfer, enhanced safety due to small reaction volumes, and easier scalability. seqens.comacs.orgresearchgate.net A multi-step synthesis of this compound or its derivatives could be streamlined into a continuous, automated process, improving yield and consistency while minimizing handling of potentially hazardous reagents. seqens.com

Photocatalysis: This branch of chemistry uses light to activate a catalyst, which can then drive chemical reactions under exceptionally mild conditions. researchgate.net Visible-light photocatalysis has revolutionized the ability to form complex bonds, often by generating radical intermediates. researchgate.net For this compound, photocatalysis could enable novel transformations that are difficult to achieve with traditional thermal methods, such as late-stage C-H functionalization to create a library of derivatives for biological screening.

Table 4: Hypothetical Comparison of Batch vs. Flow Synthesis for this compound This table illustrates a potential comparison between traditional and modern synthetic methodologies. The data is for demonstrative purposes only.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | 8 hours | 20 minutes (residence time) |

| Isolated Yield | 75% | 88% |

| Process Safety | Moderate (exotherm control needed) | High (excellent heat dissipation) |

| Scalability | Difficult, requires process redesign | Straightforward (running longer) |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-Hydroxycyclopentanecarboximidamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves hydroxylamine hydrochloride reacting with cyclopentanecarboxylic acid derivatives under dehydrating conditions (e.g., using thionyl chloride or PCl₃). Yield optimization requires strict control of temperature (40–60°C) and stoichiometric ratios (1:1.2 for carboxylic acid to hydroxylamine). Continuous flow reactors may enhance scalability, as seen in analogous carboximidamide syntheses . Characterization via NMR (¹H/¹³C), IR (to confirm N–O and C=N bonds), and mass spectrometry is critical for validation.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H NMR detects proton environments (e.g., cyclopentane ring protons at δ 1.5–2.5 ppm). IR spectroscopy identifies key functional groups (N–O stretch ~950 cm⁻¹, C=N ~1650 cm⁻¹). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended, with thresholds ≥95% for research-grade material .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C (short-term), –20°C (long-term), and 25°C (degradation control). Monitor via periodic HPLC and FTIR to detect hydrolysis of the carboximidamide group. Anhydrous environments (desiccants) and inert gas (N₂) purging mitigate moisture-induced degradation, as observed in structurally related hydroxylamine derivatives .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in this compound’s reactivity across studies?

- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMSO vs. THF) and pH variations. For example, protonation of the hydroxylamine group in acidic conditions alters nucleophilicity. Use kinetic studies (UV-Vis monitoring) and DFT calculations (e.g., Gaussian 16) to model transition states and identify rate-limiting steps. Cross-reference findings with analogous carboximidamides to isolate compound-specific behaviors .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., enzymes with amidine-binding sites). QSAR models using descriptors like logP, H-bond donors, and topological polar surface area (TPSA) predict bioavailability. Validate in vitro with enzyme inhibition assays (IC₅₀ measurements) and cytotoxicity profiling (MTT assays) .

Q. What statistical approaches resolve variability in biological assay data for this compound?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare dose-response curves across replicates. Use principal component analysis (PCA) to isolate confounding variables (e.g., cell passage number, solvent batch). Predefine exclusion criteria for outliers (e.g., ±3 SD from mean) and report confidence intervals (95%) for IC₅₀ values .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on this compound’s solubility in polar vs. nonpolar solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.